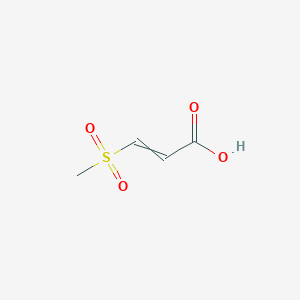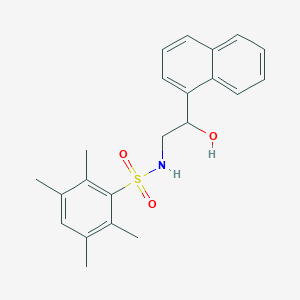
N-cycloheptyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-cycloheptyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide” is a compound that belongs to the class of sulfonamides . Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . They form the basis of several groups of drugs and exhibit a range of pharmacological activities .
Synthesis Analysis
While specific synthesis methods for “N-cycloheptyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide” were not found, sulfonamide-containing linear copolymers have been synthesized via copolymerization of N-(4-methacrylamido)-N′-(4,6-dimethylpyrimidin-2-yl) benzene-1-sulfonamide (SAM) and N,N′-dimethylacrylamide (DMAAm) via free-radical polymerization at room temperature using redox initiators .Molecular Structure Analysis
The typical structure of a tertiary sulfonamide involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group . The R1/R2 may also be hydrogen, alkyl, aryl, or hetero aryl groups .Chemical Reactions Analysis
Sulfonamides, such as “N-cycloheptyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide”, can undergo various chemical reactions. For instance, they can be used in the synthesis of pH-sensitive hydrogels . By introducing N-methyloyl acrylamide (NMA) monomer into the reaction system, the resulting copolymers could become crosslinked hydrogels when subjected to post thermo-curing through the NMA units .Scientific Research Applications
Antibacterial Applications
Sulfonamides have been widely used as antibacterial agents due to their ability to inhibit the synthesis of folic acid in bacteria, which is essential for their growth and reproduction. They are effective against a broad spectrum of gram-positive and gram-negative bacteria .
Anti-Diabetic Applications
Some sulfonamides have shown potential in treating diabetes by acting as oral hypoglycemic agents. They can help manage blood sugar levels in patients with diabetes .
Anti-Tuberculosis Applications
Due to their antibacterial properties, certain sulfonamides are used in the treatment of tuberculosis, often in combination with other drugs to enhance efficacy .
Anti-Fungal and Antimalarial Applications
Sulfonamides also exhibit anti-fungal properties and have been used in the treatment of fungal infections. Additionally, they have applications in antimalarial treatments .
Cancer Therapy Applications
Research has indicated that sulfonamides possess anti-cancer activity and are being explored as therapeutic candidates for various types of cancer .
Anti-Inflammatory and Glaucoma Treatment
Sulfonamides have been used to treat inflammation and are also considered in the treatment of glaucoma due to their ability to reduce intraocular pressure .
Synthetic Chemistry Applications
The sulfonamide functional group is a significant building block in synthetic chemistry, contributing to the synthesis of therapeutic molecules and natural products .
Mechanism of Action
While the specific mechanism of action for “N-cycloheptyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide” is not available, sulfonamides in general exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . This allows them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Safety and Hazards
Sulfonamides can cause various side effects including diseases of the digestive and respiratory tracts . Some of the non-allergic reactions include diarrhea, nausea, vomiting, dizziness, candidiasis, folate deficiency, and headaches . When used in large doses, sulfonamides may cause a strong allergic reaction with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis .
Future Directions
The future directions for “N-cycloheptyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide” and similar compounds could involve their use in the synthesis of pH-sensitive hydrogels . These hydrogels could be a suitable candidate for biomedical materials, as they can mimic the in vivo microenvironment for tissue engineering, cell encapsulation, and drug delivery .
properties
IUPAC Name |
N-cycloheptyl-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3S/c1-13(2)16-12-18(17(22-4)11-14(16)3)23(20,21)19-15-9-7-5-6-8-10-15/h11-13,15,19H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOZNVZLQNQFNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NC2CCCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cycloheptyl{[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2937797.png)
![N-(4-acetamidophenyl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2937799.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2937803.png)

![N-(2,4-difluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2937806.png)
![4-((Naphthalen-1-ylmethyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2937807.png)
![2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2937810.png)

![1-isopropyl-3,5,5-trimethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole](/img/structure/B2937813.png)


